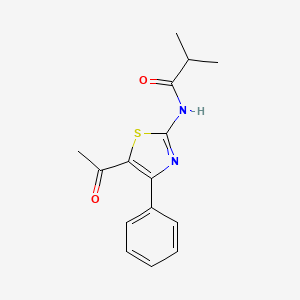

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpropanamide

描述

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpropanamide is a thiazole-based small molecule characterized by a 1,3-thiazol-2-yl core substituted with a 5-acetyl and 4-phenyl group, linked to a 2-methylpropanamide moiety. Thiazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS)-targeting properties .

属性

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-9(2)14(19)17-15-16-12(13(20-15)10(3)18)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGRXQJWFYGDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=C(S1)C(=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpropanamide typically involves the reaction of 4-phenylthiazol-2-amine with acetic anhydride and 2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

化学反应分析

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.

科学研究应用

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpropanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

作用机制

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpropanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. The anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

相似化合物的比较

Comparison with Similar Compounds

Thiazole derivatives exhibit significant structural and functional diversity. Below is a systematic comparison of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpropanamide with analogous compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Structural and Functional Insights

Substituent Effects on Lipophilicity and BBB Penetration: The 2-methylpropanamide group in the target compound and LIMKi 3 enhances lipophilicity, facilitating BBB penetration . In contrast, the hydroxy-methoxyphenyl group in compound 6a increases polarity, likely reducing CNS bioavailability .

Biological Activity Correlations: Antidepressant Potential: LIMKi 3’s pyrazole-difluoromethyl substituent confers unique kinase inhibition, absent in the target compound. However, shared lipophilicity suggests possible CNS activity in both . Anti-inflammatory vs. Anticancer: Thiazoles with polar groups (e.g., 6a’s hydroxy-methoxyphenyl) target COX/LOX enzymes , while lipophilic derivatives (e.g., dimethylfuran in ) show anticancer activity . The target compound’s acetyl group may align more with anticancer or antimicrobial applications.

Synthetic Methodologies :

- Thiazole cores are typically synthesized via cyclization of thioamides or condensation of α-haloketones with thioureas (). The target compound’s acetyl and phenyl groups likely arise from post-synthetic modifications, such as Friedel-Crafts acylation .

生物活性

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpropanamide is a synthetic compound belonging to the thiazole family, characterized by its unique heterocyclic structure that contains both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 288.37 g/mol. The compound features an acetyl group at the 5-position, a phenyl group at the 4-position, and a 2-methylpropanamide group at the 2-position of the thiazole ring. This specific substitution pattern contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-phenylthiazol-2-amine with acetic anhydride and 2-methylpropanoyl chloride under controlled conditions. The reaction is facilitated by a base such as triethylamine to enhance yield and purity. Continuous flow reactors may also be utilized in industrial settings to optimize production.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Micrococcus luteus and certain Gram-negative strains including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest significant antibacterial potential .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | Moderate |

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The thiazole ring can effectively bind to active sites of enzymes, inhibiting their function through competitive inhibition. For example, molecular docking studies have shown that it binds to DNA gyrase and MurD, crucial enzymes in bacterial DNA replication and cell wall synthesis, respectively. The binding interactions include hydrogen bonds and pi-stacking interactions that stabilize the compound within the active site .

Anticancer Activity

In addition to its antimicrobial properties, this compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. Further research is needed to elucidate the precise mechanisms involved and to evaluate its efficacy in various cancer models.

Case Studies

Several studies have focused on evaluating the biological activity of thiazole derivatives similar to this compound:

- Antimicrobial Screening : A study screened various thiazole derivatives for their antimicrobial activity against clinical strains of bacteria and fungi. Compounds similar to this compound exhibited promising results against resistant strains .

- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects on human cell lines using MTT assays. The results indicated that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。